Pent-4-en-1-ol;propanoic acid

Description

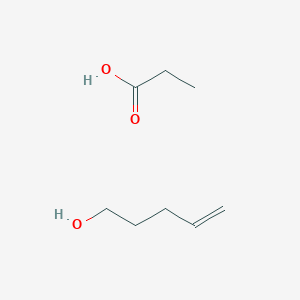

Pent-4-en-1-ol (C₅H₁₀O) is a five-carbon unsaturated alcohol with a double bond at the fourth position. Its structure (CH₂=CHCH₂CH₂CH₂OH) confers unique reactivity, making it valuable in organic synthesis and flavor/fragrance industries. The allylic alcohol group influences its physical properties, such as boiling point (≈140–145°C) and solubility in polar solvents.

Propanoic acid (C₃H₆O₂) is a short-chain carboxylic acid (CH₃CH₂COOH) with a pungent odor, widely occurring in nature (e.g., dairy products, metabolic pathways) and used as a preservative. Its derivatives, such as esters (e.g., methyl propanoate) and substituted analogs (e.g., 2-methylpropanoic acid), are critical in food aroma and pharmaceuticals.

Properties

CAS No. |

30563-30-5 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

pent-4-en-1-ol;propanoic acid |

InChI |

InChI=1S/C5H10O.C3H6O2/c1-2-3-4-5-6;1-2-3(4)5/h2,6H,1,3-5H2;2H2,1H3,(H,4,5) |

InChI Key |

QKHOKRHYUKGVDP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)O.C=CCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-4-en-1-ol can be synthesized through the hydroboration-oxidation of 4-pentene, which involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) . Propanoic acid can be prepared by the oxidation of propan-1-ol using acidified potassium dichromate (K2Cr2O7) under reflux conditions .

Industrial Production Methods

Industrial production of propanoic acid typically involves the hydrocarboxylation of ethylene using nickel carbonyl as a catalyst. This process is known as the Reppe process. Pent-4-en-1-ol is less commonly produced on an industrial scale but can be synthesized using similar organic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Pent-4-en-1-ol can be oxidized to form pent-4-enal and further to pent-4-enoic acid. .

Reduction: Propanoic acid can be reduced to propan-1-ol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidizing Agents: Potassium dichromate (K2Cr2O7), hydrogen peroxide (H2O2).

Reducing Agents: Lithium aluminum hydride (LiAlH4).

Bases: Sodium hydroxide (NaOH), pyridine.

Major Products

Oxidation: Pent-4-enoic acid, propanoic acid.

Reduction: Propan-1-ol.

Substitution: Bromo ethers.

Scientific Research Applications

Pent-4-en-1-ol and propanoic acid have various applications in scientific research:

Chemistry: Pent-4-en-1-ol is used in the synthesis of cyclic ethers through cyclization reactions with phenylselenyl halides

Medicine: Propanoic acid derivatives are used in the formulation of pharmaceuticals, including antifungal and antibacterial agents.

Mechanism of Action

The mechanism of action of pent-4-en-1-ol involves its conversion to cyclic ethers through intramolecular cyclization reactions. This process is facilitated by the presence of bases such as pyridine and triethylamine, which form hydrogen bonds with the hydroxyl group of the alkenol . Propanoic acid exerts its effects through its role in metabolic pathways, where it is converted to propionyl-CoA and enters the citric acid cycle .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of Propanoic Acid

Propanoic acid shares functional and structural similarities with other volatile fatty acids (VFAs) and arylpropanoic acids. Key comparisons include:

- Functional Group Impact: Substitutions (e.g., methyl, phenyl) alter acidity and volatility. For example, 3-(methylthio)propanoic acid esters dominate pineapple aroma due to sulfur-enhanced odor thresholds.

- Biological Activity: Chlorinated 3-phenylpropanoic acid derivatives exhibit selective antimicrobial effects against E. coli and S. aureus, unlike unsubstituted propanoic acid.

Esters of Propanoic Acid

Propanoic acid esters vary in volatility and aroma profiles based on the esterifying alcohol:

- Volatility : Ethyl esters generally have higher molecular weights and lower volatility than methyl esters, impacting their release in aroma profiles.

Pent-4-en-1-ol vs. Other Alcohols

Compared to saturated and branched alcohols, Pent-4-en-1-ol’s unsaturation affects reactivity and solubility:

- Reactivity: The allylic double bond in Pent-4-en-1-ol facilitates oxidation and polymerization, unlike saturated analogs like 1-pentanol.

Pharmacologically Relevant Derivatives

- Anti-inflammatory β-Hydroxy-β-aryl Propanoic Acids: These compounds (e.g., 3-hydroxy-3,3-diphenylpropanoic acid) mimic ibuprofen’s structure but show enhanced gastric tolerability due to β-hydroxylation.

- Chlorinated 3-Phenylpropanoic Acid Derivatives: Chlorine substitution at the phenyl ring (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) enhances antimicrobial specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.